molecular formula C21H20O3S B3060717 2,2-Diphenylethyl 4-methylbenzenesulfonate CAS No. 6944-27-0

2,2-Diphenylethyl 4-methylbenzenesulfonate

Cat. No.: B3060717
CAS No.: 6944-27-0
M. Wt: 352.4 g/mol
InChI Key: FGGIVUNDCMWXPU-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C21H20O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2,2-diphenylethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenylethyl 4-methylbenzenesulfonate can be synthesized through the esterification of 2,2-diphenylethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: 2,2-Diphenylethanol.

    Oxidation: Corresponding sulfonic acids.

Scientific Research Applications

2,2-Diphenylethyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenylethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenylethyl 4-methylbenzenesulfonate
  • Dodecyl 4-methylbenzenesulfonate
  • (Diphenylphosphoryl)methyl 4-methylbenzenesulfonate
  • 2,2-Dimethyl-3-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate

Uniqueness

This compound is unique due to its specific structure, which combines the diphenylethyl moiety with the 4-methylbenzenesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2,2-diphenylethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c1-17-12-14-20(15-13-17)25(22,23)24-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGIVUNDCMWXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288470
Record name 2,2-diphenylethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-27-0
Record name NSC55921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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